molecular formula C8H18NOP B2524383 3-Dimethylphosphorylcyclohexan-1-amine CAS No. 2287334-82-9

3-Dimethylphosphorylcyclohexan-1-amine

Cat. No.: B2524383
CAS No.: 2287334-82-9
M. Wt: 175.212
InChI Key: LDRCZOJMIAAOEW-UHFFFAOYSA-N
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Description

3-Dimethylphosphorylcyclohexan-1-amine is a versatile chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a cyclohexane ring substituted with an amine group and a dimethylphosphoryl group. This compound is utilized in various fields, including drug synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Dimethylphosphorylcyclohexan-1-amine typically involves the reaction of cyclohexanone with dimethylphosphoryl chloride in the presence of a base, followed by the introduction of an amine group. The reaction conditions often include:

    Cyclohexanone: Starting material.

    Dimethylphosphoryl chloride: Reactant.

    Base: Such as triethylamine or sodium hydroxide.

    Solvent: Commonly used solvents include dichloromethane or tetrahydrofuran.

    Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Dimethylphosphorylcyclohexan-1-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reducing Agents: Including lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides or acyl chlorides.

Major Products Formed

    Oxidation: Formation of phosphine oxides.

    Reduction: Formation of phosphines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

3-Dimethylphosphorylcyclohexan-1-amine is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein interactions.

    Medicine: Investigated for potential therapeutic applications, including drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Dimethylphosphorylcyclohexan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can form covalent bonds with nucleophilic sites on proteins, leading to modulation of their activity. This compound can also participate in hydrogen bonding and electrostatic interactions, influencing biological pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

    Cyclohexylamine: Lacks the phosphoryl group, making it less versatile in certain applications.

    Dimethylphosphorylbenzene: Contains a benzene ring instead of a cyclohexane ring, affecting its reactivity and properties.

    Phosphorylated Amines: General class of compounds with varying structures and functionalities.

Uniqueness

3-Dimethylphosphorylcyclohexan-1-amine is unique due to the presence of both a cyclohexane ring and a dimethylphosphoryl group. This combination imparts distinct chemical and physical properties, making it valuable in a wide range of scientific and industrial applications.

Properties

IUPAC Name

3-dimethylphosphorylcyclohexan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18NOP/c1-11(2,10)8-5-3-4-7(9)6-8/h7-8H,3-6,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDRCZOJMIAAOEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1CCCC(C1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18NOP
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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